molecular formula C9H17NO2 B13206108 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol

2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol

Cat. No.: B13206108
M. Wt: 171.24 g/mol
InChI Key: WWRSJKLQZQMETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol is a bicyclic compound featuring an oxabicyclo[321]octane core with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor to form the oxabicyclo[32Specific reaction conditions, such as the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride, are often employed to facilitate the ring-opening polymerization of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for deamination, diazomethane for ring enlargement, and various organic bases for enantioselective synthesis .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitrous acid deamination of the compound can lead to the formation of classical and non-classical carbonium ions .

Scientific Research Applications

2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific combination of an oxabicyclo[3.2.1]octane core and an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2-aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C9H17NO2/c10-6-5-9(11)4-3-7-1-2-8(9)12-7/h7-8,11H,1-6,10H2

InChI Key

WWRSJKLQZQMETB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)(CCN)O

Origin of Product

United States

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